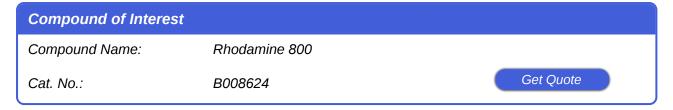


Application Notes and Protocols: Rhodamine 800 in Live-Cell Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye belonging to the rhodamine family. Its excitation and emission maxima in the far-red region of the spectrum make it a valuable tool for live-cell fluorescence microscopy, offering advantages such as reduced phototoxicity, deeper tissue penetration, and minimal spectral overlap with other common fluorophores.[1] These characteristics are particularly beneficial for long-term time-lapse imaging and multiplexing experiments. This document provides detailed application notes and protocols for the use of **Rhodamine 800** and its derivatives in various live-cell imaging applications.

Photophysical Properties of Rhodamine 800

The photophysical properties of **Rhodamine 800** are crucial for designing and optimizing fluorescence microscopy experiments. The following table summarizes key quantitative data for **Rhodamine 800** in different environments.



Property	Value	Solvent/Condition	Reference
Excitation Maximum (λex)	682 nm	Methanol	
681 nm	Ethanol	[2]	
682 nm	-	[3]	
Emission Maximum (λem)	712 nm	Methanol	
703 nm	Ethanol		
704 nm	-	_	
Molar Extinction Coefficient (ε)	113,000 cm ⁻¹ M ⁻¹	Ethanol	_
Fluorescence Quantum Yield (Φf)	0.25	Ethanol	
Fluorescence Lifetime (τ)	0.68 ns	PBS	_
1.90 ns (mean)	Plasma		

Applications in Live-Cell Fluorescence Microscopy

Rhodamine 800 and its derivatives have been successfully employed in a range of live-cell imaging applications.

Mitochondrial Staining and Membrane Potential Measurement

Rhodamine 800 is a lipophilic cation that accumulates in the mitochondria of live cells in a membrane potential-dependent manner. This property allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health. A decrease in mitochondrial membrane potential, an early indicator of apoptosis, leads to a reduction in **Rhodamine 800** accumulation and a corresponding decrease in fluorescence intensity.

Methodological & Application



This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

- Rhodamine 800 stock solution (1-10 mM in DMSO)
- Live cells cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., Cy5)

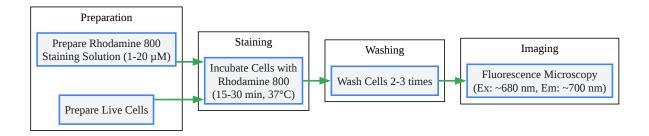
Procedure:

- Prepare Staining Solution: Dilute the **Rhodamine 800** stock solution in serum-free medium or buffer (e.g., PBS, HBSS) to a final working concentration of 1-20 μM. The optimal concentration should be determined empirically for each cell type.
- Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
- Staining:
 - For adherent cells, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the **Rhodamine 800** staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
 - For suspension cells, pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes),
 remove the supernatant, and resuspend the cells in the Rhodamine 800 staining solution.
 Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - For adherent cells, remove the staining solution and wash the cells 2-3 times with prewarmed complete culture medium or PBS.



- For suspension cells, pellet the cells by centrifugation, remove the staining solution, and resuspend the cells in pre-warmed complete culture medium or PBS. Repeat the wash step 2-3 times.
- Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for Rhodamine 800 (Excitation: ~680 nm, Emission: ~700 nm).

Workflow for Mitochondrial Staining



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Caption: Workflow for live-cell mitochondrial staining using **Rhodamine 800**.

DNA Content Analysis by Flow Cytometry

Rhodamine 800 can be used for the analysis of DNA content in cells using flow cytometry, allowing for the determination of cell cycle distribution (G0/G1, S, and G2/M phases). This application relies on the stoichiometric binding of the dye to DNA. While protocols often mention other dyes, the principles can be adapted for **Rhodamine 800**, especially when multiplexing with green or red fluorescent proteins.

This protocol is a general guideline and requires optimization for specific cell types.

Materials:

Rhodamine 800 stock solution (1-10 mM in DMSO)



- Cells in suspension
- PBS (calcium and magnesium-free)
- 70% Ethanol (ice-cold)
- RNase A solution (100 μg/mL in PBS)
- Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

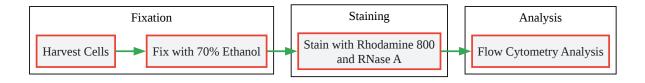
Procedure:

- · Cell Fixation:
 - Harvest approximately 1-2 x 10⁶ cells and wash them once with cold PBS.
 - Resuspend the cell pellet in 500 μL of cold PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
 - Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.
- Staining:
 - Pellet the fixed cells by centrifugation (e.g., 800 x g for 5 minutes) and discard the ethanol.
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 1 mL of staining solution containing Rhodamine 800 (final concentration to be optimized, e.g., 1-10 μM) and RNase A (100 μg/mL) in PBS.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer using a red laser for excitation.
 - Collect the fluorescence emission using a long-pass filter (e.g., >695 nm).



- Gate on single cells to exclude doublets and aggregates.
- Generate a histogram of the DNA content to visualize the cell cycle distribution.

Workflow for DNA Content Analysis



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Caption: Workflow for DNA content analysis using **Rhodamine 800** and flow cytometry.

Analyte Sensing

Derivatives of **Rhodamine 800** can be designed as fluorescent probes for the detection of specific analytes in biological systems. An example is the use of a complex of **Rhodamine 800** and p-sulfonatocalixarene for the near-infrared fluorescence detection of acetylcholine. This approach is based on the displacement of **Rhodamine 800** from the calixarene cavity by acetylcholine, leading to a change in fluorescence. While this specific example was demonstrated in aqueous solution, the principle can be adapted for live-cell applications with appropriate probe design and delivery methods.

This is a conceptual protocol that would require the development and validation of a specific **Rhodamine 800**-based analyte sensor.

Materials:

- Analyte-specific Rhodamine 800 probe
- Live cells cultured on an imaging platform
- Appropriate buffers and cell culture media

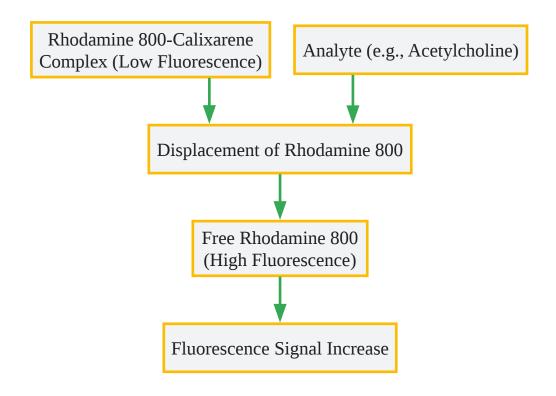


Fluorescence microscope with time-lapse imaging capabilities

Procedure:

- Probe Loading: Incubate live cells with the Rhodamine 800-based analyte probe at an optimized concentration and for a sufficient duration to allow for cell entry and distribution.
- Baseline Imaging: Acquire baseline fluorescence images of the cells before stimulation.
- Stimulation: Treat the cells with a stimulus known to alter the concentration of the target analyte (e.g., addition of a neurotransmitter precursor).
- Time-Lapse Imaging: Acquire a time-series of fluorescence images to monitor the change in the probe's fluorescence intensity or spectral properties in response to the changing analyte concentration.
- Data Analysis: Quantify the changes in fluorescence over time and correlate them with the expected changes in analyte concentration.

Logical Relationship for Analyte Sensing



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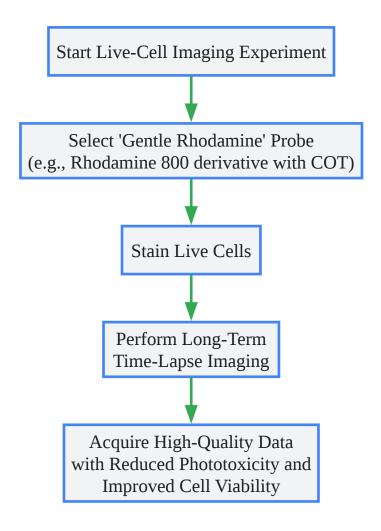


Caption: Principle of analyte detection using a Rhodamine 800-based displacement assay.

Mitigating Phototoxicity with "Gentle Rhodamines"

A significant challenge in live-cell imaging is phototoxicity, where the excitation light and the fluorescent probe interact to generate reactive oxygen species (ROS) that can damage and kill cells. To address this, "Gentle Rhodamines" have been developed. These are derivatives of rhodamine dyes, including those in the far-red spectrum, that are conjugated to a triplet state quencher like cyclooctatetraene (COT). This modification reduces the generation of ROS without significantly compromising the photophysical properties of the dye, enabling longer and more detailed live-cell imaging experiments.

Experimental Workflow for Reduced Phototoxicity Imaging



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Caption: Experimental workflow for live-cell imaging with reduced phototoxicity using Gentle Rhodamines.

Conclusion

Rhodamine 800 is a versatile and powerful near-infrared fluorophore for a variety of live-cell imaging applications. Its favorable spectral properties make it particularly suitable for mitochondrial studies, and with appropriate modifications and protocols, it can be extended to applications such as DNA content analysis and analyte sensing. The development of "Gentle Rhodamines" further enhances its utility by mitigating the critical issue of phototoxicity, paving the way for more advanced and physiologically relevant live-cell imaging studies. Researchers are encouraged to optimize the provided protocols for their specific experimental needs to achieve the best possible results.

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